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molecular formula C12H16O B8553922 5-Methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol

5-Methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol

Cat. No. B8553922
M. Wt: 176.25 g/mol
InChI Key: ZWZAXGQBIQTXDS-UHFFFAOYSA-N
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Patent
US05254561

Procedure details

Following the procedure of Example 1, step 1, 26.02 g (0.162 mol) of 1-benzosuberone in 250 ml of anhydrous ether was reacted with 68.0 ml (0.204 mol) of 3.0M methyl magnesium bromide in ether to afford 26.65 g (93%) of the title product as a yellow oil. NMR δ(CDCl3) 1.59 (3H, s), 1.77-1.97 (6H, m), 2.83-2.96 (2H, m), 7.06-7.24 (3H, m), 7.67 (1H, d of d, J=7.6 and 1.5 Hz).
Quantity
26.02 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:13][Mg]Br>CCOCC>[OH:5][C:4]1([CH3:13])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=2[CH2:12][CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
26.02 g
Type
reactant
Smiles
C1CCC(=O)C2=CC=CC=C2C1
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CCCCC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.65 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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